molecular formula C9H11NO4 B1418320 3-(3-Nitrophenoxy)propan-1-ol CAS No. 63082-35-9

3-(3-Nitrophenoxy)propan-1-ol

Cat. No. B1418320
CAS RN: 63082-35-9
M. Wt: 197.19 g/mol
InChI Key: UVYNMBARDDNRRR-UHFFFAOYSA-N
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Description

3-(3-Nitrophenoxy)propan-1-ol belongs to the class of organic compounds known as nitrophenyl ethers . These aromatic compounds contain a nitrobenzene moiety that carries an ether group on the benzene ring . The molecular formula for this compound is C~9~H~11~NO~4~ .

Scientific Research Applications

Synthesis and Characterization of Complexes

Novel Peripherally Tetra-substituted Metal-free and Metallophthalocyanines This study focuses on the synthesis and characterization of novel compounds related to 3-(3-Nitrophenoxy)propan-1-ol, particularly metal-free and metallophthalocyanines. These compounds were characterized using various spectroscopic techniques and studied for their aggregation behaviors in different solvents and concentrations, highlighting their potential applications in material science and chemistry (Acar, Çakır, Bıyıklıoğlu, & Kantekin, 2012).

Spectroelectrochemical Properties and Applications

Spectroelectrochemical Properties of Peripherally Tetra-substituted Phthalocyanine This research elaborates on the synthesis of novel compounds with spectroelectrochemical applications. The study includes the preparation of new compounds and their characterization, followed by detailed electrochemical and spectroelectrochemical investigations. These compounds show potential for applications in electrochemical technologies (Aktaş Kamiloğlu, Akyüz, Koca, & Acar, 2018).

Synthesis and Evaluation for Biological Applications

Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives A study aimed at synthesizing novel derivatives of 3-(3-Nitrophenoxy)propan-1-ol with potential anticancer and antimicrobial applications. The synthesized compounds were evaluated for their in vitro antimicrobial activity and cytotoxic effects, demonstrating their potential in medical and pharmaceutical research (Şenkardeş et al., 2020).

Synthesis and Properties for Material Science Applications

Synthesis and Properties of Aminomethoxy Derivatives This study describes the synthesis of new aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, including their structural confirmation and antimicrobial efficiency. These findings contribute to material science, particularly in the development of new antiseptics with potential applications in medicine (Jafarov et al., 2019).

Synthesis and Crystal Structure Analysis

Synthesis and Crystal Structure of 1,3-Bis(p-nitrophenoxy)propane This study focuses on the synthesis of 1,3-bis(p-nitrophenoxy)propane from p-nitrophenol and 1,3-dibromopropane. It provides a detailed analysis of the crystal structure, contributing to the understanding of the molecular arrangement in solid-state, valuable in material science and chemistry (Rafique et al., 2009).

properties

IUPAC Name

3-(3-nitrophenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYNMBARDDNRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655977
Record name 3-(3-Nitrophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenoxy)propan-1-ol

CAS RN

63082-35-9
Record name 3-(3-Nitrophenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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